2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl core linked to an N-[2-(4-methoxyphenyl)ethyl] group. Chromen (coumarin) derivatives are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities . The 4-methoxyphenethyl moiety in the acetamide side chain is structurally analogous to bioactive compounds with hypoglycemic and enzyme-inhibitory properties .
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H25NO5/c1-14-11-19(28-4)22-15(2)18(23(26)29-20(22)12-14)13-21(25)24-10-9-16-5-7-17(27-3)8-6-16/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25) |
InChI Key |
MUKBJTWDYFPNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=C(C=C3)OC)C)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves multiple steps. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of methoxy and dimethyl groups. The final step involves the acylation of the chromen-2-one derivative with N-[2-(4-methoxyphenyl)ethyl]acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and dimethyl groups may enhance the compound’s binding affinity and selectivity. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives
Compounds sharing the N-[2-(4-methoxyphenyl)ethyl]acetamide scaffold (Figure 1) exhibit diverse pharmacological activities dependent on the substituents attached to the acetamide carbonyl:
- Compound 3a : N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide
- Compound 3b : N-[2-(4-Methoxyphenyl)ethyl]-2-(2-nitrophenyl)-acetamide
- Compound 3c: N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide Activity: IC₅₀ = 74 µM; blood sugar reduction of 24.6% .
Chromen-Containing Acetamides
Chromen derivatives with acetamide side chains are explored for anticancer and anti-diabetic applications:
- (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (): Structure: Chromen core with a chloro-phenylacetamide group.
- N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): Structure: Chromen linked to a thiazolidinone-acetamide group. Activity: Thiazolidinones are known for antimicrobial and antidiabetic effects, but specific data for these derivatives are unavailable.
The target compound’s 5-methoxy and 4,7-dimethyl groups on the chromen ring may improve metabolic stability compared to simpler chromen derivatives, while the 4-methoxyphenethyl chain could enhance cell membrane permeability relative to thiazolidinone-linked analogs.
Benzothiazole and Heterocyclic Acetamides
Compounds with alternative heterocyclic cores but similar substituents include:
- N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): Structure: Benzothiazole core with 4-methoxyphenylacetamide.
- 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide ():
These compounds highlight the role of heterocyclic cores in modulating solubility and target affinity.
Comparative Pharmacological and Physicochemical Profiles
AA = acetamide; MeO = methoxy; Me = methyl; Ph = phenyl.
Biological Activity
The compound 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O4 |
| Molecular Weight | 368.39 g/mol |
| IUPAC Name | 2-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
| Canonical SMILES | CC1=CC(=C(C(=O)O2)C(=C1OC)C(=O)NCC3=CC=C(C=C3)C(=O)NCC(=O)C)C(=C2)C(=O)NCC |
Antioxidant Activity
Research indicates that derivatives of chromenone exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, which contributes to its capacity to scavenge free radicals. Studies have shown that similar compounds can reduce oxidative stress markers in vitro and in vivo models.
Anticancer Potential
Chromone derivatives have been investigated for their anticancer properties. The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.
- Key Findings :
- Reduction in TNF-alpha and IL-6 levels in animal models.
- Inhibition of COX-2 and iNOS expression.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Case Study :
- In vitro assays demonstrated effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
Neuroprotective Effects
Emerging research indicates that chromenone derivatives can provide neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease.
- Mechanism :
- Modulation of neuroinflammatory responses.
- Protection against oxidative damage in neuronal cells.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of the compound:
| Study Type | Result |
|---|---|
| Antioxidant Activity | Significant reduction in DPPH radical levels |
| Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) |
| Anti-inflammatory | Decreased NO production in RAW 264.7 macrophages |
In Vivo Studies
In vivo studies have corroborated the findings from in vitro experiments, demonstrating the compound's potential therapeutic effects:
- Animal Model : Mice treated with the compound showed reduced tumor growth compared to controls.
- Inflammation Model : Significant reduction in paw edema was observed in carrageenan-induced inflammation models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
